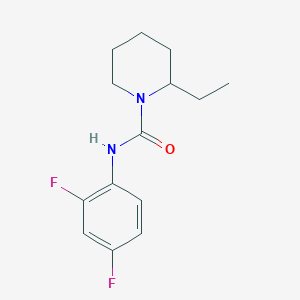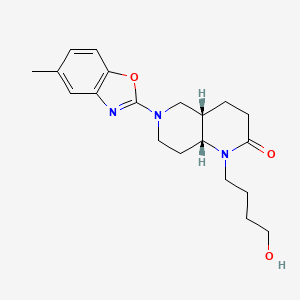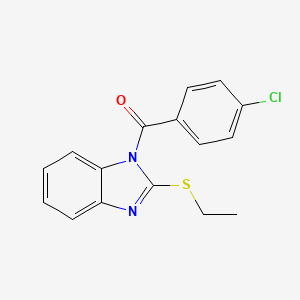
N-allyl-1-(2-chlorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-1-(2-chlorophenyl)methanesulfonamide, also known as ACSF (Allyl Chloro Sulfonyl Phenyl) is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-allyl-1-(2-chlorophenyl)methanesulfonamide is not fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, N-allyl-1-(2-chlorophenyl)methanesulfonamide can modulate synaptic transmission and plasticity, allowing researchers to study the underlying mechanisms of these processes.
Biochemical and Physiological Effects
N-allyl-1-(2-chlorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-allyl-1-(2-chlorophenyl)methanesulfonamide can modulate synaptic transmission and plasticity in the hippocampus, a brain region involved in learning and memory processes. It has also been shown to affect the release of neurotransmitters, such as glutamate and GABA, and to modulate the activity of ion channels.
実験室実験の利点と制限
One of the main advantages of using N-allyl-1-(2-chlorophenyl)methanesulfonamide in lab experiments is its ability to mimic the ionic composition of the brain extracellular fluid. This allows researchers to study the properties of neurons and synapses under conditions that are similar to those found in vivo. Another advantage is its ability to modulate synaptic transmission and plasticity, which can provide insights into the underlying mechanisms of learning and memory processes.
However, there are also limitations to using N-allyl-1-(2-chlorophenyl)methanesulfonamide in lab experiments. One limitation is its potential toxicity, as it has been shown to affect the viability of neurons in some studies. Another limitation is its specificity, as it can affect multiple ion channels and receptors, making it difficult to determine the specific effects of N-allyl-1-(2-chlorophenyl)methanesulfonamide on synaptic transmission and plasticity.
将来の方向性
There are several future directions for research on N-allyl-1-(2-chlorophenyl)methanesulfonamide. One direction is to investigate its potential applications in other fields, such as pharmacology and drug discovery. Another direction is to study its effects on different brain regions and cell types, in order to better understand its mechanism of action. Additionally, further research is needed to determine the optimal concentration and duration of N-allyl-1-(2-chlorophenyl)methanesulfonamide exposure in lab experiments, in order to minimize potential toxicity and maximize its effects on synaptic transmission and plasticity.
Conclusion
In conclusion, N-allyl-1-(2-chlorophenyl)methanesulfonamide is a chemical compound that has potential applications in various fields, particularly in neuroscience research. Its ability to modulate synaptic transmission and plasticity makes it a valuable tool for studying the underlying mechanisms of learning and memory processes. However, further research is needed to determine its optimal use in lab experiments and to investigate its potential applications in other fields.
合成法
N-allyl-1-(2-chlorophenyl)methanesulfonamide can be synthesized through the reaction between allylamine and 2-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dichloromethane. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
N-allyl-1-(2-chlorophenyl)methanesulfonamide has been used in various scientific research applications. One of its main applications is in the field of neuroscience, where it is used as a tool to study synaptic transmission and plasticity. N-allyl-1-(2-chlorophenyl)methanesulfonamide is used as an artificial cerebrospinal fluid that mimics the ionic composition of the brain extracellular fluid. It is used to perfuse brain slices during electrophysiological recordings, allowing researchers to study the properties of neurons and synapses.
特性
IUPAC Name |
1-(2-chlorophenyl)-N-prop-2-enylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-2-7-12-15(13,14)8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJHIAGSOMIIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5377180.png)
![ethyl 1-[2-(2-naphthyloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5377186.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5377196.png)
![4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5377197.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5377199.png)

![N,N,2-trimethyl-7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5377207.png)

![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5377225.png)
![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)

![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)